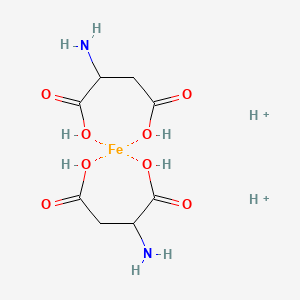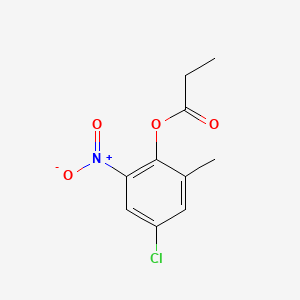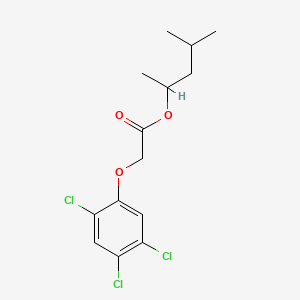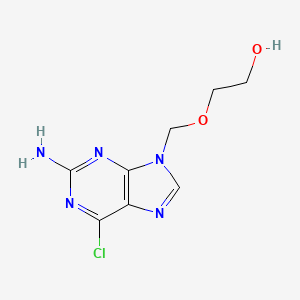
Lithium (cyano-C)trihydroborate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氰基三氢硼酸锂(1-): 是一种化学化合物,分子式为 CBLiN,分子量为 43.7694 g/mol 。它以其独特的性质而闻名,并在化学和工业等多个领域得到应用。
准备方法
合成路线和反应条件: 氰基三氢硼酸锂(1-) 的合成通常涉及在受控条件下使硼氢化锂与溴化氰反应。反应在惰性气氛中进行,以防止不必要的副反应。 然后通过重结晶或其他合适的方法纯化产物,以获得高纯度化合物 .
工业生产方法: 氰基三氢硼酸锂(1-) 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用工业级反应物和优化的反应条件,以确保高产率和纯度。 然后对化合物进行严格的质量控制措施,以满足行业标准 .
化学反应分析
反应类型: 氰基三氢硼酸锂(1-) 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的产物,具体取决于所使用的氧化剂。
还原: 它也可以发生还原反应,通常导致形成硼氢化锂和其他相关化合物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成氰酸锂,而还原则可以生成硼氢化锂 .
科学研究应用
化学: 氰基三氢硼酸锂(1-) 用作有机合成中的试剂,尤其是在含硼化合物的形成中。 它也用于开发具有独特性能的新材料 .
生物学和医学: 在生物学研究中,该化合物用于研究含硼化合物对细胞过程的影响。
工业: 在工业领域,氰基三氢硼酸锂(1-) 用于生产先进材料,包括高性能电池和电子设备。 其独特的特性使其适用于电子和储能行业的各种应用 .
作用机制
氰基三氢硼酸锂(1-) 的作用机制涉及它与各种分子靶点和途径的相互作用。该化合物可以作为还原剂,将电子捐赠给其他分子并促进氧化还原反应。 它还可以参与配位化学,与金属离子和其他物质形成配合物 .
相似化合物的比较
类似化合物:
硼氢化锂: 结构相似,但缺少氰基。
氰基硼氢化钠: 含有钠离子而不是锂离子。
氰基硼氢化钾: 含有钾离子而不是锂离子.
独特性: 氰基三氢硼酸锂(1-) 由于同时存在锂和氰基,而具有独特的化学性质和反应性。 这种组合使其在其他类似化合物可能无效的特定应用中特别有用 .
属性
CAS 编号 |
19536-84-6 |
|---|---|
分子式 |
CBLiN |
分子量 |
43.8 g/mol |
InChI |
InChI=1S/CBN.Li/c2-1-3;/q-1;+1 |
InChI 键 |
ODTYDHLTBYROHZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


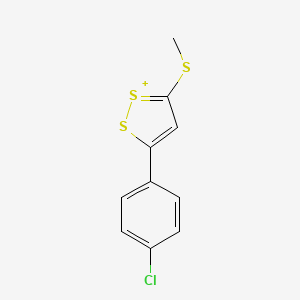
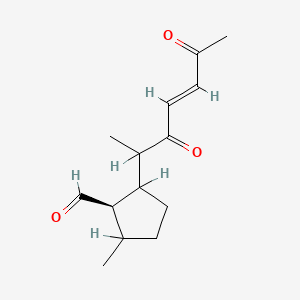

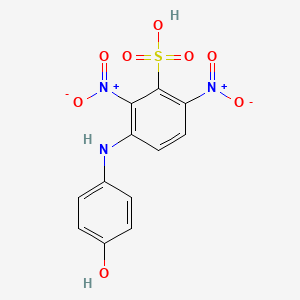




![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
